Testosterone cypionate
Overview
Description
Testosterone cypionate is an oil-soluble 17 (beta)-cyclopentylpropionate ester of the androgenic hormone testosterone . It is a white or creamy white crystalline powder, odorless or nearly so and stable in air . It is insoluble in water, freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils . The chemical name for testosterone cypionate is androst-4-en-3-one, 17- (3-cyclopentyl-1-oxopropoxy)-, (17ß)- .
Synthesis Analysis
Testosterone and its derivatives are synthesized from androstenedione, its key starting material . The route of synthesis of testosterone is described in numerous patents .Molecular Structure Analysis
The molecular formula of Testosterone cypionate is C27H40O3, and the molecular weight is 412.61 .Chemical Reactions Analysis
Testosterone cypionate may raise your risk of developing blood clots in your lungs or the deep veins of your legs . It can also cause higher fasting insulin levels and impaired glucose tolerance .Physical And Chemical Properties Analysis
Testosterone cypionate is a white or creamy white crystalline powder, odorless or nearly so and stable in air . It is insoluble in water, freely soluble in alcohol, chloroform, dioxane, ether, and soluble in vegetable oils .Scientific Research Applications
Impact on HIV+ Men and Mood Disorders
Research indicates that testosterone cypionate has significant antidepressant effects in HIV+ men with hypogonadism, demonstrating improved mood among study participants. This study utilized biweekly intramuscular injections, highlighting the potential mental health benefits in addition to physical health improvements in this demographic (Rabkin, Wagner, & Rabkin, 1996).
Role in Erectile Function and Androgen Insufficiency
A comprehensive review of basic research and clinical data suggests that testosterone cypionate plays a crucial role in managing erectile dysfunction and androgen insufficiency. The findings underscore the hormone's essential function in regulating erectile physiology and propose a new clinical paradigm for treating men with these conditions (Traish, Goldstein, & Kim, 2007).
Historical and Biological Overview
A historical review of testosterone provides insights into its discovery and medical applications, including the development of testosterone cypionate. This narrative outlines testosterone's wide-ranging effects on human physiology and its enduring subject of research and controversy over the years (Freeman, Bloom, & McGuire, 2001).
Testosterone as a "Social Hormone"
Investigations into testosterone's causal influence on human social behaviors reveal its significant role in the search for and maintenance of social status. This research suggests that testosterone cypionate, among other forms, may influence social interactions, potentially through its effects on status-seeking behaviors (Eisenegger, Haushofer, & Fehr, 2011).
Metabolic Hormone Functions
Testosterone is identified as a key metabolic hormone, influencing carbohydrate, fat, and protein metabolism. Deficiency in testosterone, which can be treated with testosterone cypionate, is linked to metabolic syndrome, type 2 diabetes, and cardiovascular risk, underscoring its importance beyond reproductive functions (Kelly & Jones, 2013).
Safety And Hazards
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVBGJFAYZEBE-ZLQWOROUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015617 | |
Record name | Testosterone cypionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Details | 'FDA label' | |
Record name | Testosterone cypionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
Record name | Testosterone cypionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Testosterone Cypionate | |
CAS RN |
58-20-8 | |
Record name | Testosterone cypionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone cypionate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone cypionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Testosterone cypionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TESTOSTERONE CYPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
98-104ºC | |
Details | 'MSDS' | |
Record name | Testosterone cypionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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